molecular formula C18H20ClN3O3S B2482985 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide CAS No. 377763-51-4

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide

Cat. No.: B2482985
CAS No.: 377763-51-4
M. Wt: 393.89
InChI Key: GHWGDSJPZQOKTH-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzene ring, a pyridin-3-yl amine group at the benzamide’s nitrogen, and an azepane-1-sulfonyl moiety at the 3-position of the benzene core. Its molecular formula is C₁₈H₂₀ClN₃O₃S, with an average molecular mass of 393.89 g/mol . The compound is registered under CAS number 377763-51-4 and has multiple nomenclature variants, including "3-(azepane-1-sulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide" and "4-chloro-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-3-pyridinylbenzamide" .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-15-6-5-9-20-13-15)12-17(16)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWGDSJPZQOKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Chlorination of Benzamide: The chloro group is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine: The final step involves coupling the chloro-substituted benzamide with a pyridine derivative under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide serves as a valuable building block in organic synthesis. It can undergo various chemical transformations:

  • Oxidation : Produces sulfone derivatives.
  • Reduction : Yields amine derivatives.
  • Substitution : Facilitates the formation of substituted benzamides with different functional groups .

Biology

The compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against several bacterial strains, potentially disrupting cell wall synthesis .
  • Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Medicine

Due to its unique structural features, the compound is explored as a therapeutic agent:

  • Enzyme Inhibition : It may inhibit enzymes involved in disease progression, particularly in cancer therapy .
  • Mechanism of Action : It interacts with specific molecular targets, modulating enzyme activity and influencing signaling pathways associated with cell proliferation .

Industry

The compound finds applications in the development of new materials and chemical processes due to its versatile reactivity and structural complexity. Its potential use in synthesizing novel compounds makes it significant for industrial applications .

Case Study 1: Anticancer Properties

A study assessed the effects of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide on various cancer cell lines. Results demonstrated a significant reduction in cell viability, attributed to the activation of apoptotic pathways via caspase activation. This suggests that the compound could be a promising candidate for new anticancer therapies.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited antimicrobial activity against multiple bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic candidate.

Case Study 3: Urease Inhibition

Research focusing on urease inhibition showed that the compound effectively binds to the non-metallic active site of urease enzymes. Molecular docking studies indicated strong hydrogen bonding interactions crucial for its inhibitory effects, suggesting potential applications in treating conditions related to urease-producing bacteria.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cells
Urease InhibitionBinds effectively to urease enzymes

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituents, applications, and synthesis. Below is a detailed analysis:

Structural Analogues in Pharmaceuticals: Indapamide

Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) is a well-known diuretic with the therapeutic function of treating hypertension and edema .

Feature Target Compound Indapamide
Sulfonyl Group Azepane-1-sulfonyl Aminosulfonyl (-SO₂NH₂)
Aromatic Amine Pyridin-3-yl 2-Methylindol-1-yl
Chloro Position 4-position on benzene 4-position on benzene
Therapeutic Use Not explicitly stated Diuretic (hypertension)
Synthesis Reference Not provided U.S. Patent 3,882,229 (1975)

The pyridine vs. indole moiety further differentiates their interactions with biological targets.

Agrochemical Analogues: Zarilamid

Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide) is a pesticide .

Feature Target Compound Zarilamid
Core Structure Benzamide with sulfonyl and pyridine Benzamide with cyanoethoxymethyl
Chloro Position 4-position 4-position
Functional Group Azepane sulfonyl Cyanoethoxymethyl (-OCH₂CN)
Application Not explicitly stated Pesticide

Key Insight: The sulfonyl group in the target compound may enhance stability or bioavailability compared to zarilamid’s cyanoethoxymethyl group, which is likely tailored for pesticidal activity.

Catalytic Ligands: Benzoylthiurea Derivatives

Benzoylthiurea ligands (e.g., L1, L2, L3) with chloro and fluorobenzyl substituents have been synthesized for Suzuki coupling reactions .

Feature Target Compound Benzoylthiurea Ligands
Core Structure Benzamide Benzamide with thiourea linkage
Substituents Azepane sulfonyl, pyridine Fluorobenzyl, methylcarbamothionyl
Application Not explicitly stated Catalysis (C–C coupling)

Key Insight: While the target compound lacks the thiourea moiety critical for metal coordination in catalysis, its pyridine group could theoretically act as a ligand in metal-mediated reactions.

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An azepane ring
  • A sulfonyl group
  • A chloro-substituted benzamide
  • A pyridinyl group

This unique configuration allows the compound to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide primarily involves its interaction with specific enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, which may result in therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

Antitumor Activity

Studies have shown that derivatives of compounds similar to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide possess significant antitumor properties. For instance, a case study demonstrated that certain structural modifications could enhance the antitumor efficacy of benzodiazepine derivatives, suggesting a potential pathway for optimizing this compound for cancer treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it may act as an inhibitor of kinases or proteases, which are crucial in cancer progression and other diseases.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is often associated with antibacterial activity, which could extend to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntitumorSignificant activity observed in modified derivatives .
Enzyme InhibitionPotential inhibition of key metabolic enzymes .
AntimicrobialEvidence suggests activity against certain bacterial strains .

Case Study: Antitumor Efficacy

A recent study evaluated the antitumor effects of a related compound in vivo. The results indicated a dose-dependent reduction in tumor size, highlighting the importance of structural modifications in enhancing therapeutic outcomes .

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